molecular formula C10H18ClF2NO B6608386 {10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}methanol hydrochloride CAS No. 2839144-52-2

{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}methanol hydrochloride

Cat. No.: B6608386
CAS No.: 2839144-52-2
M. Wt: 241.70 g/mol
InChI Key: XBNWJNMQGWYHQI-UHFFFAOYSA-N
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Description

{10,10-Difluoro-8-azabicyclo[4.3.1]decan-1-yl}methanol hydrochloride, commonly known as DFAB, is a synthetic compound that has become increasingly popular for its numerous applications in scientific research. It is a member of the family of bicyclic compounds known as azabicycloalkanes, and is composed of two fused rings with a total of 10 carbon atoms and two fluorine atoms. DFAB has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

DFAB has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. It has been found to be useful for the synthesis of several different compounds, such as polyfluoroalkylated compounds, cyclopropanes, and polycyclic aromatic hydrocarbons. In addition, DFAB has been used in drug discovery studies to screen for potential new drugs, as well as to study the structure-activity relationships of existing drugs. Finally, it has been used in biochemistry studies to explore the structure and function of proteins, as well as to study the effects of various small molecules on biological processes.

Mechanism of Action

The exact mechanism of action of DFAB is not yet fully understood. However, it is believed to interact with proteins and other biomolecules in a variety of ways. For example, DFAB has been found to bind to the active site of enzymes, which can inhibit their activity. Additionally, it has been found to interact with receptors, which can alter the activity of the receptor-ligand complex. Finally, it has been found to interact with DNA and RNA, which can affect gene expression.
Biochemical and Physiological Effects
DFAB has been found to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of several enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, it has been found to modulate the activity of various receptors, including G-protein coupled receptors, which are involved in signal transduction pathways. Finally, it has been found to alter the expression of various genes, which can lead to changes in cell function and behavior.

Advantages and Limitations for Lab Experiments

The use of DFAB in scientific research has several advantages. First, it is relatively easy to synthesize and is relatively inexpensive, making it an attractive choice for lab experiments. Additionally, it is highly soluble in a variety of solvents, making it easy to work with in the lab. Finally, it has been found to have a variety of biochemical and physiological effects, making it useful for studying a wide range of biological processes.
However, the use of DFAB in scientific research also has some limitations. For example, it is not yet fully understood how it interacts with various proteins and other biomolecules, making it difficult to predict its effects in certain situations. Additionally, it is not approved for human use, so it cannot be used in clinical studies. Finally, it is not yet known if it has any adverse side effects, so it should be used with caution in lab experiments.

Future Directions

There are several potential future directions for the use of DFAB in scientific research. First, more research is needed to further understand its mechanism of action and its effects on various biochemical and physiological processes. Additionally, more research is needed to determine if it has any adverse side effects. Finally, further studies are needed to explore its potential applications in drug discovery and development.

Synthesis Methods

DFAB is typically synthesized through the reaction of 1,2-difluoroethanol with 1-chloro-2-methylpropene. This reaction is carried out in a solvent such as dimethylformamide (DMF), and the product is then purified by column chromatography. The synthesis of DFAB is relatively simple and inexpensive, making it a popular choice for scientific research.

Properties

IUPAC Name

(10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO.ClH/c11-10(12)8-3-1-2-4-9(10,7-14)6-13-5-8;/h8,13-14H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNWJNMQGWYHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CNCC(C1)C2(F)F)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClF2NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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